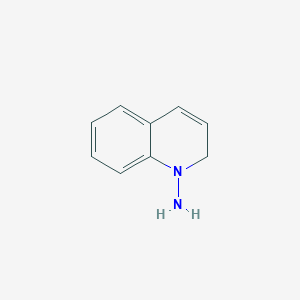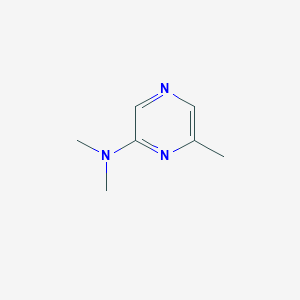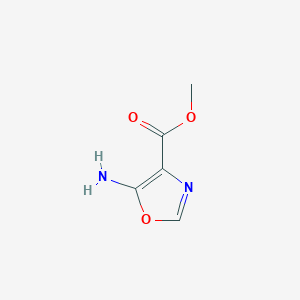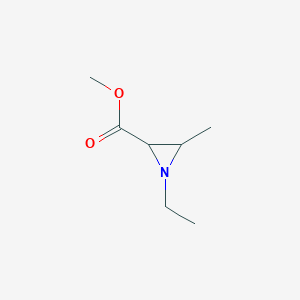
Quinolin-1(2H)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-1(2H)-amine is a heterocyclic aromatic amine derived from quinoline Quinoline itself is a nitrogen-containing compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quinolin-1(2H)-amine can be synthesized through several methods. One common approach involves the reduction of quinoline N-oxide using reducing agents such as zinc dust and acetic acid. Another method includes the cyclization of 2-aminobenzylamine with formic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of quinoline derivatives. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Quinolin-1(2H)-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-1(2H)-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinolin-1(2H)-one.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Quinolin-1(2H)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: this compound is used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of quinolin-1(2H)-amine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, this compound derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In other cases, it may modulate receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Quinolin-1(2H)-amine can be compared to other quinoline derivatives such as quinolin-2(1H)-one and isoquinolin-1(2H)-one. While all these compounds share a similar core structure, their chemical properties and applications can differ significantly:
Quinolin-2(1H)-one: Known for its antibacterial and antifungal properties.
Isoquinolin-1(2H)-one: Often used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields.
Eigenschaften
CAS-Nummer |
409316-86-5 |
|---|---|
Molekularformel |
C9H10N2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2H-quinolin-1-amine |
InChI |
InChI=1S/C9H10N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7,10H2 |
InChI-Schlüssel |
SGTBHEUBUMWDKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2=CC=CC=C2N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)







![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)



